C20 Sphingomyelin
Overview
Description
C20 Sphingomyelin: is a type of sphingolipid found in animal cell membranes, particularly in the membranous myelin sheath that surrounds some nerve cell axons. Sphingomyelins are essential components of cell membranes and play a crucial role in cell signaling and membrane structure .
Mechanism of Action
Target of Action
C20 Sphingomyelin primarily targets sphingomyelinases (SMases) . These enzymes hydrolyze sphingomyelin, releasing ceramide and creating a cascade of bioactive lipids . Sphingomyelinase activation occurs in different cardiovascular system cell types, namely cardiac myocytes, endothelial, and vascular smooth muscle cells, mediating cell proliferation, cell death, and contraction of cardiac and vascular myocytes .
Biochemical Pathways
The synthesis of sphingomyelin, including this compound, can occur via the de novo pathway or the hydrolysis pathway . The de novo pathway begins with the condensation of palmitoyl-CoA with serine, a reaction catalyzed by serine palmitoyltransferase . The hydrolysis pathway utilizes sphingomyelins as substrates through the action of sphingomyelinase . Ceramides can serve as substrates for sphingosine synthesis, and sphingosine can serve as a substrate for ceramide synthesis .
Pharmacokinetics
It’s known that sphingolipids, including sphingomyelin, are components of all membranes but are particularly abundant in the myelin sheath . This suggests that this compound may have a high degree of bioavailability in the body, particularly in the nervous system.
Result of Action
The result of this compound action is the production of ceramide and a cascade of bioactive lipids . These lipids include sphingosine and sphingosine-1-phosphate, all of which have a specific signaling capacity . Dysregulation of sphingolipid metabolism, including the metabolism of sphingomyelin, has been linked to the pathogenesis of various metabolic diseases in humans .
Action Environment
The action of this compound is influenced by the cellular environment. Sphingolipids, including sphingomyelin, are important residents of the plasma membrane of almost all vertebrate cells and contribute to a number of different cellular functions . Changes in the cellular environment, such as alterations in lipid metabolism, can impact the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
C20 Sphingomyelin interacts with various enzymes, proteins, and other biomolecules. The diverse structures of sphingolipids elicit various functions in cellular membranes and signal transduction, which may affect cell growth, differentiation, apoptosis, and maintain biological activities .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, the production of endogenous sphingomyelin is linked to pathological changes in obesity, diabetes, and atherosclerosis .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, sphingomyelin synthesis and hydrolysis are increasingly implicated in initiation of carcinogenesis and promotion of metastasis .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Dietary supplementations of sphingomyelin and its metabolites have been shown to maintain cholesterol homeostasis and lipid metabolism, and to prevent or treat diseases like obesity, diabetes, and atherosclerosis .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
This compound is localized in specific compartments or organelles within the cell. This localization can affect its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The biosynthesis of sphingomyelin primarily occurs in the endoplasmic reticulum and Golgi apparatus. Key enzymes involved in this process include serine palmitoyltransferase, ceramide synthase, and sphingomyelin synthase .
Industrial Production Methods: : Industrial production of sphingomyelin involves extraction from biological sources, such as animal tissues, followed by purification processes. The accurate extraction of sphingomyelin from biological samples is crucial for its analysis and quantification .
Chemical Reactions Analysis
Types of Reactions: : C20 Sphingomyelin undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions: : Hydrolysis of sphingomyelin by sphingomyelinase results in the formation of ceramide and phosphorylcholine. Oxidation reactions can lead to the formation of ceramide-1-phosphate .
Major Products: : The major products formed from these reactions include ceramide, ceramide-1-phosphate, and sphingosine-1-phosphate .
Scientific Research Applications
Chemistry: : In chemistry, sphingomyelin is studied for its role in membrane structure and dynamics. It is also used in the synthesis of lipid-based nanomaterials for various applications .
Biology: : Sphingomyelin plays a significant role in cell signaling, apoptosis, and cell growth. It is involved in the formation of lipid rafts, which are essential for various cellular processes .
Medicine: : In medicine, sphingomyelin and its metabolites are studied for their potential therapeutic applications in treating metabolic diseases, cancer, and neurodegenerative disorders .
Industry: : Sphingomyelin is used in the food industry as a functional ingredient in products like infant formula and dairy products. It is also explored for its potential in skin improvement and delivery systems .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include ceramides, sphingosine, and glycosphingolipids. These compounds share structural similarities with sphingomyelin, such as having a sphingoid base and long-chain fatty acids .
Uniqueness: : What sets C20 Sphingomyelin apart is its specific fatty acid composition, which influences its role in membrane structure and function. Its unique properties make it a valuable compound for studying cell membrane dynamics and signaling .
Properties
IUPAC Name |
[(E,2S,3R)-3-hydroxy-2-(icosanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H87N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-25-27-29-31-33-35-37-43(47)44-41(40-51-52(48,49)50-39-38-45(3,4)5)42(46)36-34-32-30-28-26-24-19-17-15-13-11-9-7-2/h34,36,41-42,46H,6-33,35,37-40H2,1-5H3,(H-,44,47,48,49)/b36-34+/t41-,42+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AADLTHQNYQJHQV-SVLGDMRNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H87N2O6P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347266 | |
Record name | C20 Sphingomyelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501347266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
759.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | SM(d18:1/20:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012102 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
121999-68-6 | |
Record name | C20 Sphingomyelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501347266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SM(d18:1/20:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012102 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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